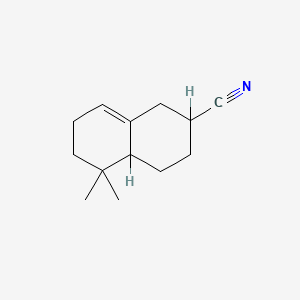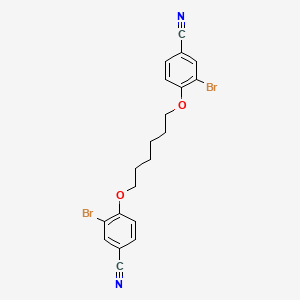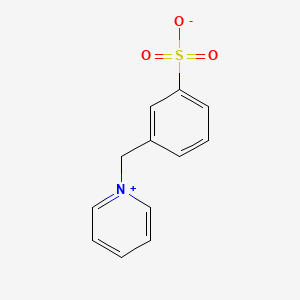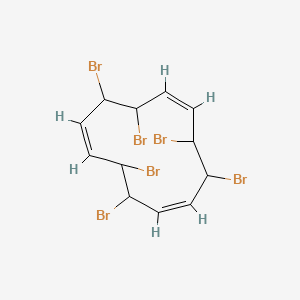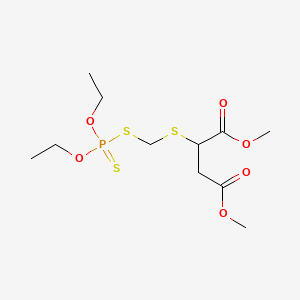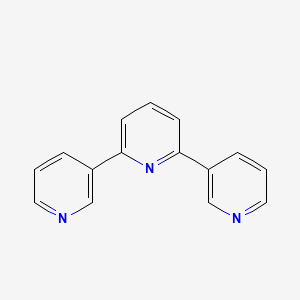
2,6-dipyridin-3-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-3-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2,6-dibromopyridine with pyridine-3-boronic acid using a palladium catalyst under Suzuki-Miyaura conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated pyridine derivatives.
科学研究应用
2,6-Dipyridin-3-ylpyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the design of advanced materials, such as metal-organic frameworks and sensors.
作用机制
The mechanism by which 2,6-dipyridin-3-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
相似化合物的比较
Similar Compounds
2,2’6’,2’'-Terpyridine: Another tridentate ligand with three pyridine rings, but with a different arrangement.
2,6-Di(thiazol-2-yl)pyridine: Contains thiazole rings instead of pyridine rings.
2,6-Di(pyrazin-2-yl)pyridine: Features pyrazine rings in place of pyridine rings.
Uniqueness
2,6-Dipyridin-3-ylpyridine is unique due to its specific arrangement of pyridine rings, which provides distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and participating in catalytic processes, distinguishing it from other similar compounds .
属性
CAS 编号 |
70650-96-3 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-6-14(12-4-2-8-16-10-12)18-15(7-1)13-5-3-9-17-11-13/h1-11H |
InChI 键 |
KAZLMTSNKVMZLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




